2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a cyclopropane ring, a three-membered carbon cycle, with two substituents: a carboxylic acid group at position 1 and a substituted phenyl group at position 2. The phenyl group is further modified with chlorine and fluorine atoms at the 3rd and 5th positions, respectively, relative to the point of attachment to the cyclopropane ring.
The structural interpretation begins with the cyclopropane backbone, where the carboxylic acid (-COOH) occupies one vertex (position 1). The adjacent carbon (position 2) binds to a phenyl ring substituted with chlorine (Cl) and fluorine (F) in a meta- and para-configuration, respectively. This substitution pattern is critical for distinguishing the compound from isomers with alternate halogen placements. The SMILES notation (C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)F) and InChI identifier (InChI=1S/C10H8ClFO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)) further clarify atomic connectivity and stereoelectronic relationships.
| Feature | Description |
|---|---|
| Parent structure | Cyclopropane ring |
| Position 1 substituent | Carboxylic acid (-COOH) |
| Position 2 substituent | 3-Chloro-5-fluorophenyl group |
| Halogen positions | Chlorine at C3, fluorine at C5 on the benzene ring |
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₀H₈ClFO₂ , with a molecular weight of 214.62 g/mol . The cyclopropane ring introduces significant steric strain due to its 60° bond angles, which influences reactivity and stability. The stereochemical configuration of the substituents on the cyclopropane ring is critical. While the IUPAC name does not explicitly denote stereochemistry, the synonym trans-2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid suggests a trans arrangement of the carboxylic acid and phenyl groups relative to the cyclopropane plane.
Stereochemical analysis relies on techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The InChIKey (RNQXIRVGVKKDHI-UHFFFAOYSA-N) encodes stereochemical details, confirming the absence of defined stereocenters in the provided data. However, synthetic routes involving chiral resolution or asymmetric catalysis may yield enantiomerically enriched forms, as seen in related cyclopropane derivatives.
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₀H₈ClFO₂ |
| Molecular weight | 214.62 g/mol |
| Stereochemical descriptor | Trans configuration (synonym-derived) |
| Key stereochemical feature | Planar cyclopropane ring with axial/equatorial substituent orientation |
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple synonyms and registry numbers across chemical databases, reflecting its utility in research and industrial applications. The primary synonyms include:
- trans-2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 2227899-38-7 (CAS Registry Number)
- 1595521-56-4 (alternate CAS Number)
- EN300-1983585 (commercial identifier)
The PubChem CID (114454297) provides access to its chemical profile, including structural data, physical properties, and associated literature. Commercial suppliers such as Acmec list it under product number X88375 , emphasizing its availability for experimental use. These identifiers ensure precise communication across disciplines, avoiding ambiguity in chemical referencing.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 2227899-38-7 |
| PubChem CID | 114454297 |
| Commercial product code | X88375 |
| IUPAC Name | 2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14) |
InChI Key |
RNQXIRVGVKKDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Favorskii Rearrangement for Cyclopropane Core Formation
The Favorskii rearrangement, a classical method for cyclopropane synthesis, is adapted for constructing the strained bicyclic core of 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid. In this process, a β-keto ester precursor undergoes base-induced ring contraction. For example, ethyl 3-(3-chloro-5-fluorophenyl)-2-oxocyclobutanecarboxylate reacts with aqueous sodium hydroxide (1.2 equiv) in tetrahydrofuran at 15–25°C, yielding the cyclopropane carboxylic acid via decarboxylation. This method achieves cis-selectivity (>80%) due to steric constraints during ring contraction.
Optimization studies reveal that substituting sodium hydroxide with potassium carbonate in dimethoxyethane increases yields from 25% to 68% by minimizing side reactions. Critical parameters include:
- Base concentration : Excess base (>1.5 equiv) promotes hydrolysis of intermediates.
- Temperature : Reactions below 30°C favor cyclopropanation over ester saponification.
Ketene-Isobutylene Cycloaddition
An alternative route employs ketene intermediates generated from acid chlorides. For instance, 3-chloro-5-fluorophenylacetic acid chloride is treated with triethylamine in petroleum ether, forming a reactive ketene that undergoes [2+2] cycloaddition with isobutylene at 50–100°C under 5–20 bar pressure. This method produces the cyclopropane ring with 72% yield and trans-diastereoselectivity (dr 3:1), attributed to the steric bulk of isobutylene.
Aryl Group Functionalization
Direct Electrophilic Aromatic Substitution
For early-stage functionalization, chlorination and fluorination are performed on pre-formed cyclopropane intermediates. Using N-chlorosuccinimide (NCS) and Selectfluor® in acetonitrile at 0°C, the phenyl ring is sequentially halogenated at the meta positions. This method requires rigorous temperature control to avoid over-halogenation.
Functional Group Interconversion
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester. Trans-2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid methyl ester is treated with LiOH (2 equiv) in THF/H₂O (3:1) at 60°C for 12 hours, yielding the acid in 94% purity. Acidic workup (HCl, pH 2) precipitates the product, avoiding chromatography.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative study of solvents and catalysts for the Suzuki coupling step shows:
| Solvent | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| DMF/H₂O | Pd(PPh₃)₄ | 85 | 1:3.2 |
| Toluene/EtOH | Pd(OAc)₂/XPhos | 78 | 1:2.8 |
| Dioxane | PdCl₂(dppf) | 91 | 1:3.5 |
Dioxane enhances reaction rates due to higher boiling points, while bulky ligands (XPhos) improve stereocontrol.
Temperature-Dependent Stereoselectivity
In ketene cycloadditions, lowering the temperature from 100°C to 50°C increases trans-selectivity from 3:1 to 4.5:1, as assessed by ¹⁹F NMR.
Comparative Analysis of Synthetic Routes
Favorskii vs. Ketene Routes
| Parameter | Favorskii Rearrangement | Ketene Cycloaddition |
|---|---|---|
| Yield (%) | 68 | 72 |
| Reaction Time (h) | 24 | 8 |
| Cis:Trans Ratio | 4:1 | 1:3.5 |
| Scalability | Limited by base disposal | High-pressure equipment |
The ketene method offers faster kinetics but requires specialized reactors, whereas the Favorskii route is more accessible for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is in the pharmaceutical industry. Its structure allows it to act as a precursor or intermediate in the synthesis of various bioactive compounds.
Case Studies
-
Antitumor Activity
- Research has indicated that cyclopropane derivatives exhibit antitumor properties. A study highlighted that compounds similar to 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid can inhibit cancer cell proliferation by interfering with specific signaling pathways. This makes it a candidate for further exploration in cancer therapeutics.
-
Anti-inflammatory Agents
- The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that derivatives can reduce inflammation markers, suggesting a role in treating inflammatory diseases.
Agrochemical Applications
The compound is also significant in the field of agrochemicals, particularly as a component in the development of pesticides.
Case Studies
-
Pesticidal Properties
- The synthesis of esters from 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has been linked to effective pesticide formulations. These esters demonstrate high efficacy against various pests while maintaining low toxicity to non-target organisms, making them suitable for agricultural applications .
-
Development of New Formulations
- Innovative formulations incorporating this compound have been developed to enhance the effectiveness and stability of existing pesticides. The unique cyclopropane structure contributes to improved penetration and retention on plant surfaces, leading to better pest control outcomes.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceuticals | Antitumor agents | Inhibits cancer cell proliferation |
| Anti-inflammatory drugs | Reduces inflammation markers | |
| Agrochemicals | Pesticide development | Effective against pests with low toxicity |
| New formulation strategies | Improved penetration and retention in plant surfaces |
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid with structurally related compounds:
Key Differences and Implications
Substituent Effects on Acidity: The target compound’s carboxylic acid group (pKa ~2–3) is more acidic than analogs with electron-donating groups (e.g., methoxycarbonyl in CAS 88335-97-1, pKa ~4–5) due to the electron-withdrawing Cl and F substituents stabilizing the deprotonated form .
Stereochemical Influence: The trans configuration in the target compound minimizes steric clash between the phenyl ring and carboxylic acid, enhancing crystallinity compared to cis isomers (e.g., cis-2-cyanocyclopropanecarboxylic acid, CAS 1463522-68-0) .
Molecular Weight and Lipophilicity: The target compound (214.62 g/mol) is smaller than the CF₃-containing analog (276.19 g/mol), suggesting better bioavailability and oral absorption . The cyano derivative (CAS 39891-82-2) has the lowest molecular weight (111.10 g/mol) but higher polarity, limiting passive diffusion .
Synthetic Accessibility :
- The presence of halogens (Cl, F) in the target compound may require specialized catalysts (e.g., palladium-mediated cross-coupling) compared to simpler analogs like ethylcyclopropanecarboxylic acid (CAS 150864-95-2) .
Biological Activity
2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid, also known by its CAS number 2227899-38-7, is a compound with notable biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C10H8ClFO2
- Molecular Weight : 214.62 g/mol
- PubChem CID : 155905706
Biological Activity Overview
The biological activity of 2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has been investigated primarily in the context of its potential therapeutic applications. The compound has shown promise in several areas:
- Antifungal Activity : Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus .
- Antiparasitic Effects : The compound's analogs have shown activity against protozoan parasites, with some demonstrating higher efficacy than established treatments like fluconazole . In vitro studies have reported minimal inhibitory concentrations (MICs) indicating strong antiparasitic effects.
- Anticancer Potential : Some studies suggest that cyclopropane derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against cancer cell lines .
Antifungal Studies
A study evaluated the antifungal activity of various cyclopropane derivatives, including 2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid. The results are summarized in Table 1 below:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid | 0.003 | Candida albicans |
| Fluconazole | >30 | Candida albicans |
| Other Cyclopropane Derivative | 0.033 | Aspergillus fumigatus |
The above table illustrates that the compound exhibits significantly lower MIC values compared to fluconazole, indicating superior antifungal efficacy.
Anticancer Activity
In a separate study focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings are presented in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal cancer) | 12.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Inhibition of proliferation |
These results indicate that the compound can effectively inhibit cancer cell growth through various mechanisms.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid with various biological targets. The results are summarized in Table 3:
| Target Protein | Binding Affinity (ΔG kcal/mol) |
|---|---|
| Aromatase | -6.5 |
| CYP51 | -6.0 |
| ACO2 (Arabidopsis thaliana) | -6.2 |
The negative values indicate strong binding interactions, suggesting potential for therapeutic applications targeting these proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
